molecular formula C19H29NO2 B2405154 Fenpropidin-carboxylic acid CAS No. 2137783-49-2

Fenpropidin-carboxylic acid

Cat. No.: B2405154
CAS No.: 2137783-49-2
M. Wt: 303.446
InChI Key: HUBFIOLHRCECQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of carboxylic acids, including fenpropidin-carboxylic acid, can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Fenpropidin-carboxylic acid, like other carboxylic acids, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4

    Nucleophiles: Alcohols, amines

Major Products

    Oxidation: CO2 and H2O

    Reduction: Primary alcohols

    Substitution: Esters, amides, anhydrides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fenpropidin-carboxylic acid is unique due to its specific structure and its use as a reference standard in environmental analysis. Its ability to inhibit ergosterol biosynthesis makes it a valuable compound in both agricultural and pharmaceutical research .

Properties

IUPAC Name

2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBFIOLHRCECQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029462
Record name 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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